Imino-tryptophan
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Overview
Description
Imino-Tryptophan is a derivative of the amino acid tryptophan, characterized by the presence of an imino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Imino-Tryptophan typically involves the modification of the tryptophan molecule. One common method is the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride under acidic conditions to form the indole structure . The imino group is then introduced through subsequent reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Imino-Tryptophan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the imino group, leading to the formation of amine derivatives.
Substitution: Substitution reactions can occur at the indole ring or the imino group, resulting in a variety of products.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction can produce amine-substituted tryptophan derivatives .
Scientific Research Applications
Imino-Tryptophan has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a precursor in various chemical reactions.
Biology: The compound plays a role in studying enzyme mechanisms and protein interactions.
Industry: It is used in the production of pharmaceuticals and as a research tool in drug development
Mechanism of Action
The mechanism of action of Imino-Tryptophan involves its interaction with specific molecular targets and pathways:
Neuromodulation: It regulates the levels of D-serine in the brain, which is crucial for neurotransmission.
Dopamine Synthesis: The compound has high activity towards D-DOPA, contributing to dopamine synthesis.
Detoxification: this compound acts as a detoxifying agent by removing D-amino acids from the body.
Comparison with Similar Compounds
Tryptophan: The parent compound, essential for protein biosynthesis and a precursor to serotonin and melatonin.
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol, which have significant biological activities.
Uniqueness: Imino-Tryptophan is unique due to its imino group, which imparts distinct chemical properties and reactivity compared to other tryptophan derivatives. This uniqueness makes it valuable for specific scientific and industrial applications.
Properties
Molecular Formula |
C11H10N2O2 |
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Molecular Weight |
202.21 g/mol |
IUPAC Name |
2-imino-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H10N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,12-13H,5H2,(H,14,15) |
InChI Key |
LKYWXXAVLLVJAS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=N)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=N)C(=O)O |
Synonyms |
indole-3-pyruvic acid imine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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